tert-Butyldimethylsilyl bromoacetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

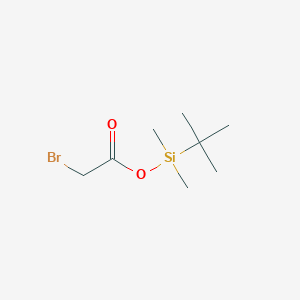

Structure

3D Structure

Propiedades

IUPAC Name |

[tert-butyl(dimethyl)silyl] 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIGKRBWJCLGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393972 | |

| Record name | tert-Butyldimethylsilyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-46-1 | |

| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldimethylsilyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyldimethylsilyl Bromoacetate

Direct Esterification Routes: Optimization of Reaction Conditions and Reagents

The direct esterification of bromoacetic acid with a silylating agent is the most straightforward approach to tert-butyldimethylsilyl bromoacetate (B1195939). Optimization of this process involves careful selection of reagents, catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing reaction times and side products.

A common method for the formation of silyl (B83357) esters involves the reaction of a carboxylic acid with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. numberanalytics.com The base is essential to neutralize the hydrogen chloride byproduct. Imidazole and triethylamine (B128534) are frequently used for this purpose. numberanalytics.com The choice of solvent can also influence the reaction; aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are typical. The reaction generally proceeds under mild conditions, often at room temperature. chemicalbook.com

Optimization strategies focus on several key parameters:

Silylating Agent: While TBDMSCl is common, more reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf) can be used, often with a non-nucleophilic base such as 2,6-lutidine to prevent side reactions. numberanalytics.com

Base: The choice of base is critical. Stronger, non-nucleophilic bases can accelerate the reaction, but sterically hindered bases may be required to prevent unwanted side reactions with the bromoacetyl moiety.

Temperature: While many silylations proceed at room temperature, adjusting the temperature can control the reaction rate and selectivity. Cooling the reaction may be necessary for highly reactive substrates to prevent degradation.

Catalytic Systems for Efficient Silyl Ester Formation

To improve the efficiency and atom economy of silyl ester synthesis, various catalytic systems have been explored. These systems aim to facilitate the silylation of carboxylic acids under milder conditions and with lower quantities of activating reagents.

Iodine has been shown to be an effective and practically neutral catalyst for the silylation of alcohols using hexamethyldisilazane (B44280) (HMDS). organic-chemistry.org A similar catalytic approach can be adapted for the silylation of carboxylic acids. Another significant advancement is the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the dehydrogenative silylation of alcohols with hydrosilanes. organic-chemistry.org This methodology could be extended to carboxylic acids, reacting bromoacetic acid with a hydrosilane like tert-butyldimethylsilane (B7800976) (TBDMSH) to form the desired silyl ester and hydrogen gas as the only byproduct.

Metal-based catalysts have also been developed. For instance, manganese complexes such as [MnBr(CO)₅] can catalyze the reduction of carboxylic acids in the presence of silanes, a process that proceeds through a silyl ester intermediate. researchgate.net While the goal here is reduction, the initial formation of the silyl ester is a key catalytic step. Similarly, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations, including the formation of esters from aldehydes. nih.gov Their strong nucleophilicity could be harnessed to activate the silicon center in a silylating agent, facilitating the esterification of bromoacetic acid.

The table below summarizes various catalytic systems applicable to silyl ester formation.

| Catalyst System | Silylating Agent | Substrate | Key Features |

| Iodine | Hexamethyldisilazane (HMDS) | Alcohols | Neutral and efficient catalysis. organic-chemistry.org |

| B(C₆F₅)₃ | Hydrosilanes (e.g., HSiEt₃) | Carboxylic Acids/Alcohols | Mild, dehydrogenative silylation. organic-chemistry.org |

| NaOH | Hydrosilanes | Alcohols | Cross-dehydrogenative coupling without salt byproducts. organic-chemistry.org |

| N-Heterocyclic Olefins (NHOs) | Hydrosilanes | Alcohols | Strong nucleophilic organocatalyst. organic-chemistry.org |

Green Chemistry Approaches in tert-Butyldimethylsilyl Bromoacetate Synthesis

Traditional methods for ester synthesis often involve stoichiometric amounts of corrosive reagents like thionyl chloride or multi-step procedures that generate significant waste. chemicalbook.comchemicalbook.com Green chemistry principles encourage the development of alternative routes that are safer, more efficient, and environmentally benign.

One promising green strategy involves the use of solid acid catalysts. A patented method for the synthesis of tert-butyl bromoacetate utilizes a solid superacid, such as a perfluorinated sulfonic resin, to catalyze the reaction between bromoacetic acid and isobutylene. google.compatsnap.com This approach offers several advantages: the catalyst is easily recoverable and reusable, the process can be run continuously, and it avoids the use of hazardous reagents, generating minimal waste. google.compatsnap.comorgsyn.org A similar strategy could be envisioned for this compound, potentially using a solid acid to catalyze the reaction between bromoacetic acid and a suitable tert-butyldimethylsilyl source.

Another green approach is the direct dehydrogenative coupling of bromoacetic acid and a hydrosilane (e.g., TBDMSH), catalyzed by earth-abundant metals or even under metal-free conditions. organic-chemistry.org This reaction produces only hydrogen gas as a byproduct, representing a highly atom-economical pathway.

| Method | Reactants | Catalyst | Solvent | Advantages |

| Solid Acid Catalysis | Bromoacetic Acid, Isobutylene | Perfluorinated Sulfonic Resin | Tetrahydrofuran | Reusable catalyst, minimal waste, high yield (>95%). google.compatsnap.com |

| One-Step Resin Catalysis | Bromoacetic Acid, tert-Butyl Acetate (B1210297) | Strong Acid Ion Exchange Resin | tert-Butyl Acetate | Simplified one-step process, environmentally friendly. chemicalbook.com |

Synthesis of Isotopically Labeled this compound for Mechanistic and Tracer Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and acting as internal standards in quantitative analysis. researchgate.netnih.govnih.gov The synthesis of isotopically labeled this compound allows for precise tracking of the bromoacetyl or the TBDMS moiety in complex chemical and biological systems.

The introduction of isotopes such as ²H (deuterium), ¹³C, or ¹⁸O can be achieved by using appropriately labeled starting materials. For instance, to introduce ¹³C into the acetate backbone, one could start with ¹³C-labeled bromoacetic acid. Labeling the TBDMS group would require a custom synthesis starting from isotopically enriched precursors for the tert-butyl or dimethylsilyl components. These labeled substrates are crucial for kinetic isotope effect (KIE) studies to probe rate-determining steps in reactions involving the cleavage or formation of bonds to the labeled atom. nih.gov

Preparation of ¹⁸O-Labeled this compound

The specific incorporation of an ¹⁸O label into the ester functionality provides a powerful means to study mechanisms of esterification, hydrolysis, and other carbonyl-related reactions. A common strategy for synthesizing ¹⁸O-labeled esters is to use ¹⁸O-labeled water (H₂¹⁸O) during hydrolysis of a suitable precursor or ¹⁸O-labeled alcohol during esterification.

A versatile method for preparing ¹⁸O-enriched alcohols from their unlabeled counterparts involves a Mitsunobu esterification followed by hydrolysis. rsc.org This principle can be adapted for the synthesis of ¹⁸O-labeled this compound. One potential synthetic route is outlined below:

Esterification: Bromoacetic acid is reacted with an alcohol in the presence of a condensing agent to form a standard ester.

¹⁸O-Hydrolysis: The resulting ester is then hydrolyzed using H₂¹⁸O under acidic or basic conditions. This step incorporates one ¹⁸O atom into the carboxylic acid, yielding ¹⁸O-labeled bromoacetic acid.

Silylation: The ¹⁸O-labeled bromoacetic acid is subsequently reacted with a silylating agent like TBDMSCl and a base (e.g., imidazole) to produce the final ¹⁸O-labeled this compound. In this final product, the ¹⁸O label resides in the carbonyl oxygen of the ester group.

This method allows for the precise and high-incorporation synthesis of the desired labeled compound, enabling detailed mechanistic investigations.

Strategies for Stereocontrolled Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, its derivatives can possess stereocenters. The development of stereocontrolled synthetic methods is essential for applications in asymmetric synthesis, particularly for producing enantiomerically pure pharmaceuticals and complex molecules.

The bulky tert-butyldimethylsilyl (TBS) group can serve as a powerful stereodirecting group. nih.gov In one study, a TBS-protected propargylic alcohol was used in a highly enantioselective synthesis of axially chiral α-allenols. The TBS group was proposed to act as a sterically directing group, influencing the approach of the reagents to achieve excellent enantioselectivity (up to 99% ee). nih.gov This directing effect can be exploited in reactions involving chiral derivatives of this compound.

For example, synthesizing a derivative where the bromine atom is replaced by a more complex, chiral side chain would benefit from stereocontrolled methods. Asymmetric aldol (B89426) reactions of silyl esters (siloxy esters) have been developed using chiral boron catalysts. chemrxiv.org In these reactions, a silyl ester of a carboxylic acid is enolized and reacts with an aldehyde. The chirality of the catalyst, rather than any pre-existing chirality in the substrate, controls the stereochemical outcome of the product. chemrxiv.org Applying this to a derivative of this compound could allow for the enantioselective construction of new carbon-carbon bonds at the α-position.

Furthermore, chiral N,N'-dioxide-zinc(II) complexes have been used as catalysts for enantioselective cycloadditions involving cyclic enol silyl ethers, achieving high enantioselectivity. researchgate.net These advanced catalytic systems highlight the potential for developing highly stereocontrolled syntheses of complex chiral molecules starting from or incorporating the tert-butyldimethylsilyl ester motif.

Chemical Reactivity and Mechanistic Investigations of Tert Butyldimethylsilyl Bromoacetate

Nucleophilic Substitution Reactions at the Alpha-Carbon

The primary mode of reactivity for tert-butyldimethylsilyl bromoacetate (B1195939) involves the substitution of the bromide ion at the carbon adjacent to the carbonyl group. This alpha-carbon is activated towards nucleophilic attack due to the electron-withdrawing nature of both the bromine atom and the ester functionality.

Alkylation Reactions with Carbon-Based Nucleophiles

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Tert-butyldimethylsilyl bromoacetate serves as a valuable building block in this context, providing a two-carbon unit that can be appended to various carbon-based nucleophiles.

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. libretexts.orgwikipedia.orgbyjus.com The reaction proceeds through the formation of an organozinc reagent, often termed a Reformatsky enolate. libretexts.orgwikipedia.org This enolate is sufficiently nucleophilic to add to aldehydes and ketones but is generally unreactive towards the ester functionality, preventing self-condensation. libretexts.orgwikipedia.org

The mechanism involves the oxidative addition of zinc metal into the carbon-bromine bond of the α-halo ester to form a bromozincio-enolate. libretexts.orgwikipedia.org This species then coordinates to the carbonyl oxygen of the aldehyde or ketone, leading to a six-membered chair-like transition state, which upon rearrangement, forms a new carbon-carbon bond. libretexts.org Subsequent acidic workup furnishes the final β-hydroxy ester. libretexts.orgwikipedia.org

In the context of this compound, its use in Reformatsky-type reactions allows for the synthesis of β-hydroxy esters with a bulky silyl (B83357) protecting group on the carboxylate. For instance, the diastereoselective zinc-mediated reaction of tert-butyl bromoacetate with a chiral aldehyde derived from (–)-citronellal yielded the corresponding β-hydroxy ester as a single diastereomer in a near-quantitative 97% yield. beilstein-journals.org This particular reaction was a critical step in the total synthesis of (30S)-apratoxin E. beilstein-journals.org

Table 1: Examples of Reformatsky-Type Reactions

| Electrophile | Reagent | Metal | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chiral Aldehyde | tert-Butyl bromoacetate | Zn | THF | β-Hydroxy ester | 97 | beilstein-journals.org |

| Ketones/Aldehydes | α-Halo esters | Fe or Cu | THF | β-Hydroxy esters | High | organic-chemistry.org |

| Aldehydes | Iodolactam | Triethylborane | Toluene (B28343) | Coupled product | - | libretexts.orgwikipedia.org |

Beyond the classical Reformatsky reaction, this compound can participate in a variety of other C-C bond-forming reactions. These can be mediated by different metals or, in some cases, proceed under metal-free conditions. organic-chemistry.org For example, cobalt-catalyzed conjugate addition reactions of alkyl zinc reagents, prepared in situ from alkyl halides, to unsaturated esters have been reported. organic-chemistry.org While not a direct substitution on the bromoacetate, this illustrates the broader utility of organozinc reagents in C-C bond formation.

Reactions with Heteroatom Nucleophiles (e.g., oxygen, nitrogen, sulfur)

The electrophilic alpha-carbon of this compound readily reacts with a range of heteroatom nucleophiles. numberanalytics.comresearchgate.net These reactions are fundamental for introducing oxygen, nitrogen, and sulfur-containing functional groups.

With oxygen nucleophiles like alcohols and phenols, the reaction typically proceeds via a standard SN2 mechanism to yield the corresponding ether derivatives. youtube.com For instance, the reaction of an alcohol with this compound in the presence of a base would yield a tert-butyldimethylsilyl alkoxyacetate.

Nitrogen nucleophiles , such as amines and amides, also participate in nucleophilic substitution with this compound. chimia.ch For example, the alkylation of cyclen with tert-butyl bromoacetate in the presence of sodium carbonate in acetonitrile (B52724) is a key step in the synthesis of DO3A tris(t-Bu ester), a useful scaffold for bifunctional chelates. orgsyn.org This reaction proceeds over 60 hours at room temperature. orgsyn.org The use of tert-butanesulfinamides as chiral nitrogen nucleophiles in C-N bond forming reactions has also been extensively reviewed, highlighting their growing importance in asymmetric synthesis. chimia.ch

Sulfur nucleophiles , known for their high nucleophilicity, react readily with this compound. libretexts.orgmsu.edu For example, 4-methoxythiophenol reacts with tert-butyl bromoacetate in the presence of potassium tert-butoxide in tetrahydrofuran (B95107) (THF) at 0 °C to produce tert-butyl 2-(4-methoxyphenylthio)acetate in 84% yield. rsc.org

Table 2: Reactions with Heteroatom Nucleophiles

| Nucleophile | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxythiophenol | tert-Butyl bromoacetate | t-BuOK, THF, 0 °C | tert-Butyl 2-(4-methoxyphenylthio)acetate | 84 | rsc.org |

| Cyclen | tert-Butyl bromoacetate | Na₂CO₃, CH₃CN | DO3A tris(t-Bu ester) | - | orgsyn.org |

Transformations Involving the Silyl Ester Moiety

The tert-butyldimethylsilyl (TBS) ester group is a valuable protecting group for carboxylic acids due to its unique reactivity profile. It is generally stable to many reaction conditions but can be selectively removed when desired.

Controlled Hydrolysis and Alcoholysis for Carboxylic Acid or Ester Derivatization

The cleavage of the silyl ester can be controlled to yield either the free carboxylic acid or a different ester through hydrolysis or alcoholysis, respectively.

Hydrolysis to the corresponding carboxylic acid can be achieved under various conditions. A mild and efficient method involves the use of molecular iodine as a catalyst in acetonitrile. researchgate.net This method is notable for its chemoselectivity, as acid-labile protecting groups such as N-Boc, O-benzyl, and O-acetyl remain intact. researchgate.net Another method employs silica (B1680970) gel in refluxing toluene to effect the hydrolysis of tert-butyl esters. researchgate.net The lability of tert-butyldimethylsilyl esters allows for their removal in the presence of the more robust tert-butyldimethylsilyl ethers. thieme-connect.de

Alcoholysis , or transesterification, is the process of exchanging the alkoxy group of an ester. wikipedia.orgmasterorganicchemistry.com This can be catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.com For instance, a catalytic amount of acetyl chloride in dry methanol (B129727) can effectively deprotect various tert-butyldimethylsilyl ethers, a related transformation. organic-chemistry.org More specifically for esters, N-heterocyclic carbenes have been shown to catalyze the transesterification of esters with alcohols. organic-chemistry.org A borane-catalyzed transesterification of tert-butyl esters with α-aryl α-diazoesters has also been reported, highlighting a chemoselective protocol that proceeds under mild conditions. rsc.org

The relative stability of silyl ethers, which can be seen as analogous to silyl esters in some deprotection scenarios, follows the trend: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) in acidic media, indicating the significant stability of the tert-butyldimethylsilyl group compared to simpler silyl groups. wikipedia.org

Table 3: Cleavage/Transformation of Silyl Esters

| Transformation | Reagents | Conditions | Product | Notes | Reference |

|---|---|---|---|---|---|

| Hydrolysis | I₂, CH₃CN | Mild | Carboxylic Acid | Tolerates acid-labile groups | researchgate.net |

| Hydrolysis | Silica gel, Toluene | Reflux | Carboxylic Acid | - | researchgate.net |

| Alcoholysis | Alcohols, N-heterocyclic carbene catalyst | Mild | Ester | Transesterification | organic-chemistry.org |

| Alcoholysis | α-Aryl α-diazoesters, B(C₆F₅)₃ catalyst | Mild | Ester | Chemoselective transesterification | rsc.org |

Transesterification Pathways with Various Alcohols

Transesterification is a fundamental organic reaction wherein the ester group of a compound is exchanged with an alcohol. For this compound, this process involves the substitution of the tert-Butyldimethylsilyl group with an alternative alkyl group from an alcohol. The reaction is typically catalyzed by either an acid or a base.

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. The reactivity in these pathways is heavily influenced by the nature of the alcohol and the catalyst employed.

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol, forming a potent alkoxide nucleophile. This alkoxide then attacks the electrophilic carbonyl carbon of the ester, proceeding through a tetrahedral intermediate. Subsequent elimination of the tert-butyldimethylsiloxide leaving group yields the new ester. This method is generally effective for primary and less hindered secondary alcohols.

Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alcohol, acting as a neutral nucleophile, then attacks this activated carbonyl. After proton transfer steps, the tert-butyldimethylsilanol (B101206) is eliminated, and deprotonation of the resulting carbonyl yields the transesterified product. This pathway is reversible and often requires driving the reaction to completion by removing one of the products.

The steric bulk of both the tert-butyldimethylsilyl group and the incoming alcohol plays a critical role. Tertiary alcohols, for instance, are notoriously poor substrates for transesterification due to severe steric hindrance, which impedes the approach of the nucleophile to the ester's carbonyl center. nih.gov While enzymatic methods have shown promise for the transesterification of some tertiary alcohols, this often requires significant protein engineering. nih.gov

| Alcohol Type | Catalyst | Relative Rate | Product |

| Primary (e.g., Methanol) | Acid or Base | Fast | Methyl bromoacetate |

| Secondary (e.g., Isopropanol) | Acid or Base | Moderate | Isopropyl bromoacetate |

| Tertiary (e.g., tert-Butanol) | Acid or Base | Very Slow / No Reaction | Negligible Conversion |

Lewis Acid-Mediated Activation and Subsequent Reactions

Lewis acids can be employed to activate this compound, primarily by coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles. This activation strategy opens pathways to various synthetic transformations.

The choice of Lewis acid is crucial and can range from hard acids like AlCl₃ and TiCl₄ to softer acids. For instance, the activation of silyl ketene (B1206846) acetals, which are structurally related to the enolate form of this compound, by Lewis acids like silicon tetrachloride can promote aldol (B89426) addition reactions with high efficiency. nih.gov

This activation can facilitate reactions such as:

Friedel-Crafts-type Alkylations: In the presence of a strong Lewis acid, the activated ester can potentially act as an alkylating agent for electron-rich aromatic compounds.

Aldol-type Additions: The Lewis acid-activated ester can react with aldehydes and ketones.

Diels-Alder Reactions: In some contexts, esters can act as dienophiles in Diels-Alder reactions, a process that can be promoted and controlled by Lewis acid templating. mdpi.com

Recent studies have highlighted the power of synergistic Brønsted/Lewis acid catalysis, where a Lewis acid like an iron(III) salt enhances the acidity of a Brønsted acid. escholarship.orgnih.gov This dual activation could potentially be applied to reactions involving this compound, enabling alkylations under milder conditions than traditional Friedel-Crafts protocols. nih.gov

| Lewis Acid | Activated Species | Potential Subsequent Reaction |

| TiCl₄ | Titanium chelate of the ester | Aldol addition, Mukaiyama-type reactions |

| AlCl₃ | Aluminum complex of the ester | Friedel-Crafts acylation (after potential rearrangement) |

| SnCl₄ | Tin chelate of the ester | Conjugate additions |

| Chiral Phosphoramide/SiCl₄ | Chiral trichlorosilyl (B107488) cation complex | Asymmetric aldol additions |

Radical Reactions and Single Electron Transfer (SET) Processes

The carbon-bromine bond in this compound is susceptible to cleavage via single-electron transfer (SET), generating a key α-ester radical intermediate. This radical can participate in a variety of subsequent reactions, making the parent compound a valuable precursor in radical chemistry.

The α-bromo ester functionality is a classic handle for initiating radical reactions. The generated radical can engage in chain reactions, most notably in polymerization processes like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.govresearchgate.net Although this compound itself is not a standard RAFT agent, the principles of addition-fragmentation are relevant to its radical reactivity.

In a typical addition-fragmentation sequence, a radical adds to a double bond (or another unsaturated system), creating a new radical intermediate. This intermediate can then fragment, cleaving a weak bond to release a new radical species, thus propagating a chain. researchgate.net The radical derived from this compound could add to a monomer, and the resulting polymeric radical could then undergo further reactions. The stability and reactivity of the radical are key factors governing the efficiency of these processes. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. acs.orgresearchgate.net In this paradigm, a photocatalyst (often a ruthenium or iridium complex) absorbs light and enters an excited state, becoming a potent single-electron oxidant or reductant. acs.org

Alkyl bromides, including α-bromoesters like ethyl bromoacetate and benzyl (B1604629) bromoacetate, are excellent substrates for reductive photoredox cycles. nih.gov The excited photocatalyst can reduce the bromoester via single-electron transfer, causing the C-Br bond to fragment and release a bromide ion and the desired carbon-centered radical.

This interplay allows for numerous transformations:

C-C Bond Formation: The generated radical can be coupled with other species. For example, it can be used to alkylate Michael acceptors or engage in cross-coupling reactions. acs.orgnih.gov

Reductive Dehalogenation: In the presence of a suitable hydrogen atom donor, the radical can be quenched to form tert-Butyldimethylsilyl acetate (B1210297).

| Component | Role | Example |

| Photocatalyst | Light absorber and SET agent | Ru(bpy)₃²⁺ or Ir(ppy)₂(dtb-bpy)⁺ |

| Substrate | Radical Precursor | This compound |

| Sacrificial Agent | Electron Donor (Reductive Cycle) | Triethylamine (B128534) (NEt₃) or Hantzsch Ester |

| Radical Intermediate | Key Reactive Species | •CH₂COOTBDMS |

| Potential Outcome | Reaction Product | Dimerization, Conjugate Addition, etc. |

Computational and Theoretical Studies of Reaction Mechanisms

While specific computational studies on this compound are not widely reported, modern computational chemistry provides powerful tools to investigate its reaction mechanisms. escholarship.orgrsc.org Density Functional Theory (DFT) is a workhorse method for exploring the potential energy surfaces of reactions involving such molecules. researchgate.net

Key areas of investigation would include:

Transesterification: DFT calculations could model the reaction pathways for both acid- and base-catalyzed mechanisms. By locating the transition state structures, chemists can calculate activation energy barriers, which helps to explain the observed reactivity differences between primary, secondary, and tertiary alcohols. nih.gov

Lewis Acid Activation: Computational models can elucidate the nature of the complex formed between the ester and a Lewis acid. These calculations can quantify the degree of activation by analyzing changes in bond lengths, atomic charges, and frontier molecular orbital energies.

Radical Reactions: The thermodynamics of C-Br bond cleavage via SET can be computed. Furthermore, the reaction pathways of the resulting radical (e.g., addition to an alkene) can be mapped out. For more complex systems, Ab Initio Molecular Dynamics (AIMD) simulations can be used to explore dynamic effects that go beyond simple transition state theory, which is particularly relevant for short-lived radical species. escholarship.org

Chemoselectivity: Computational studies can rationalize the observed chemoselectivity by comparing the activation barriers for competing reaction pathways (e.g., nucleophilic attack at the silicon atom versus the α-carbon) under various conditions.

These theoretical approaches provide deep, quantitative insights into the electronic and steric factors that govern the reactivity of this compound, complementing experimental findings. researchgate.netprinceton.edu

Applications of Tert Butyldimethylsilyl Bromoacetate in Complex Molecule Synthesis

Building Block for Natural Product Total Synthesis

In the intricate field of natural product synthesis, tert-butyl bromoacetate (B1195939) serves as a fundamental building block for introducing key structural motifs.

A crucial application of tert-butyl bromoacetate is the stereocontrolled alkylation of enolates to introduce acetate (B1210297) and glycolate-equivalent fragments. In asymmetric synthesis, chiral auxiliaries are often employed to direct the stereochemical outcome of such alkylations. For instance, chiral oxazolidinones can be acylated and subsequently deprotonated to form a chiral enolate. The reaction of this enolate with an electrophile like tert-butyl bromoacetate proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. This strategy allows for the construction of stereodefined centers, which is a critical challenge in the synthesis of many complex natural products. After the alkylation, the auxiliary can be cleaved hydrolytically to reveal the desired α-substituted carboxylic acid, now bearing the tert-butoxycarbonylmethyl group. rsc.orgnih.gov This method provides a reliable route to enantiomerically enriched building blocks essential for total synthesis.

The construction of large ring systems, or macrocycles, is a common challenge in the synthesis of many biologically active natural products. Tert-butyl bromoacetate is instrumental in the synthesis of macrocyclic scaffolds, particularly those containing nitrogen atoms. A well-documented example is the selective trialkylation of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) to produce the important chelating agent DO3A tris(t-Bu ester). orgsyn.org In this procedure, three of the four secondary amine groups of cyclen are alkylated with tert-butyl bromoacetate in the presence of a base like sodium acetate. orgsyn.org This transformation highlights the reagent's role in building complex, pre-organized structures for applications such as MRI contrast agents. orgsyn.orgchemicalbook.com

Furthermore, the chemistry of tert-butyl bromoacetate is conceptually linked to the logic of polyketide synthesis. Polyketides are a large class of natural products built from the iterative condensation of two-carbon acetate units. nih.govnih.gov In a laboratory setting, tert-butyl bromoacetate can be used to add these precise two-carbon units to a growing molecular chain, mimicking a single step of a polyketide synthase enzyme. By reacting with various nucleophiles, it allows for the controlled, stepwise assembly of carbon backbones that are characteristic of polyketide architectures. nih.gov

| Target Architecture | Role of tert-Butyl Bromoacetate | Key Features |

| Stereodefined Acetate Units | Electrophile in stereoselective alkylation of chiral enolates. | Enables creation of specific stereocenters, crucial for biologically active molecules. |

| Macrocyclic Chelators (e.g., DO3A) | N-alkylation of macrocyclic amines like cyclen. orgsyn.org | Builds complex scaffolds used in applications like medical imaging contrast agents. orgsyn.orgchemicalbook.com |

| Polyketide-like Backbones | Provides a two-carbon (acetate) building block for iterative chain extension. | Mimics the biosynthetic logic of polyketide synthases for laboratory synthesis. nih.govnih.gov |

Synthetic Intermediates in Pharmaceutical and Agrochemical Chemistry

As a pharmaceutical intermediate, tert-butyl bromoacetate is a workhorse reagent for creating precursors to a wide array of functional molecules. chemicalbook.com

Tert-butyl bromoacetate is an excellent starting point for synthesizing α-substituted carboxylic acids and their derivatives. The bromine atom is readily displaced by a wide range of nucleophiles, including thiolates, amines, and carbanions.

A representative example is the synthesis of tert-butyl 2-(4-methoxyphenylsulfonyl)acetate. The synthesis begins with the reaction of 4-methoxythiophenol with tert-butyl bromoacetate in the presence of a base like potassium tert-butoxide to form tert-butyl 2-(4-methoxyphenylthio)acetate. rsc.org This thioether is then oxidized, typically using an oxidizing agent like m-CPBA, to the corresponding sulfone. rsc.org The resulting α-sulfonyl ester is a valuable synthetic intermediate, as the sulfonyl group can activate the adjacent methylene (B1212753) for further functionalization or participate in various coupling reactions. Upon completion of the desired synthetic sequence, the tert-butyl ester is easily cleaved with acid to unmask the carboxylic acid.

The reagent is widely used for the alkylation of amines, making it highly valuable in amino acid and peptide chemistry. chemicalbook.com It can be used to introduce carboxymethyl groups onto the nitrogen atoms of amino acids or peptide backbones. This modification is fundamental to the synthesis of N-substituted oligoglycines, also known as peptoids, which are a class of peptide mimics with significant therapeutic potential. sigmaaldrich.com The alkylation of a primary amine with tert-butyl bromoacetate, followed by subsequent reaction steps, allows for the creation of diverse peptoid libraries.

Additionally, it is used to construct complex scaffolds designed to mimic peptide structures or to chelate metals. The synthesis of the DO3A tris(t-Bu ester) macrocycle from cyclen is a prime example of creating a scaffold that can be conjugated to peptides for diagnostic applications. orgsyn.org

The β-lactam ring is the core structural feature of several major classes of antibiotics, including penicillins and cephalosporins. chemicalbook.com Tert-butyl bromoacetate plays a role in the synthesis of novel β-lactam derivatives, particularly in creating analogs designed to overcome antibiotic resistance. In one synthetic route towards novel metallo-β-lactamase inhibitors, a key intermediate containing a secondary amine is alkylated with tert-butyl bromoacetate to install a protected carboxymethyl side chain. This modification is part of a strategy to create molecules that can chelate the zinc ions in the active site of resistance-conferring enzymes. The tert-butyl ester is later hydrolyzed with trifluoroacetic acid to give the final active carboxylic acid derivative.

| Application Area | Reaction Type | Resulting Structure/Use |

| Alpha-Functionalized Acids | SN2 displacement of bromide by a nucleophile (e.g., thiolate). rsc.org | Creates versatile intermediates like α-sulfonyl esters for further elaboration. |

| Peptide Scaffolds | N-alkylation of amines on amino acids or scaffold backbones. chemicalbook.comsigmaaldrich.com | Synthesis of peptide mimics (peptoids) and complex chelating agents. orgsyn.orgsigmaaldrich.com |

| Beta-Lactam Analogs | Alkylation of amine functionalities on β-lactam precursors. | Introduction of side chains designed to inhibit antibiotic resistance mechanisms. |

Utility in the Construction of Vitamin D Analogs and Steroids

The synthesis of vitamin D analogs and complex steroids often requires intricate strategies for the construction of their polycyclic systems and stereochemically rich side chains. While direct examples detailing the use of tert-butyldimethylsilyl bromoacetate are not extensively documented in readily available literature, the application of closely related bromoacetate reagents in this field is well-established. A notable example is the synthesis of 1,25-dihydroxyvitamin D3-3-bromoacetate (BE), a vitamin D analog developed to have more potent immunosuppressive effects and lower systemic toxicity than the natural form, 1,25-dihydroxyvitamin D3. nih.gov The synthesis of such analogs often involves the strategic modification of the steroid core, and reagents like bromoacetates are key for introducing specific functionalities.

The general synthetic pathway to vitamin D analogs starts from commercially available phytosterols, such as β-sitosterol, which is often a mixture of several sterols. nih.gov The process typically involves:

Protection of the 3-hydroxyl group.

Allylic bromination and dehydrobromination to create the 5,7-diene system characteristic of provitamin D.

Photochemical conversion of the provitamin to previtamin D via UV irradiation. nih.gov

Thermal isomerization of the previtamin to the final vitamin D analog. nih.gov

In the context of steroid synthesis, catalytic advancements have greatly impacted the ability to construct complex steroidal frameworks. nih.gov Methods like palladium-catalyzed asymmetric intramolecular dearomatizative cyclization are used to create chiral phenanthrenones, which are key structural motifs in steroids. nih.gov The strategic alkylation of steroid precursors is crucial, and while tert-butyl bromoacetate is a common alkylating agent for this purpose, the use of its silylated counterpart could offer advantages in specific synthetic contexts, particularly where solubility or reactivity modulation is desired. chemicalbook.com For instance, in the synthesis of isoxazolyl steroids, which show promise as anti-prostate cancer agents, the construction of the side chain involves multiple steps where silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, are employed to protect hydroxyl functionalities on the steroid core during modifications. nih.gov

Synthesis of Nucleoside Derivatives and Analogous Structures

This compound and related silyl ethers are instrumental in the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies. nih.govnih.gov The TBDMS group is a widely used protecting group for the hydroxyl functions of the ribose or deoxyribose sugar moiety, allowing for regioselective modifications at other positions. nih.gov

The synthesis of nucleoside analogs can be broadly categorized by modifications to the nucleobase, the sugar moiety, or the 5'-hydroxyl group. nih.gov The use of silyl protecting groups like TBDMS is particularly crucial for modifications on the sugar. For example, to achieve modifications at the 3'-position, a sequence of protection and deprotection steps is often necessary. nih.gov A common strategy involves protecting the 3'- and 5'-hydroxyl groups with a di-tert-butylsiloxane (DTBS) or a tetraisopropyldisiloxane (TIPDS) group, which allows for selective reactions at the 2'-position. nih.gov

In specific applications, tert-butyl bromoacetate is used as an alkylating agent in the presence of silyl-protected nucleosides. chemicalbook.com For instance, the synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-(azidomethyl)-2'-deoxyuridine involves the use of a TBDMS-protected deoxyuridine as a starting material, which is then further functionalized. thieme-connect.de The TBDMS groups ensure that the subsequent reactions occur at the desired position on the nucleobase without affecting the sugar's hydroxyl groups.

Diastereoselective and Enantioselective Synthesis

Chiral Auxiliaries and Catalysts in Conjunction with this compound

The pursuit of stereochemically pure compounds is a central theme in modern organic synthesis, particularly for pharmaceuticals. The use of chiral auxiliaries and catalysts allows for the control of stereochemistry during reactions. This compound and its analogs can be employed in reactions guided by such chiral elements.

A prime example is the use of chiral phase-transfer catalysts for the enantioselective alkylation of malonates. nih.govresearchgate.net In these systems, a prochiral malonate substrate, which can be an ester like a tert-butyl ester, is alkylated using an alkyl halide. The stereochemical outcome is controlled by a chiral catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, which forms a chiral ion pair with the enolate of the malonate, directing the approach of the electrophile. nih.govresearchgate.net This methodology allows for the synthesis of chiral α,α-dialkylmalonates with high yields and excellent enantioselectivities (up to 98% ee). nih.gov

In another approach, chiral organocatalysts are used. For instance, the highly enantioselective synthesis of axially chiral α-allenols was achieved using the commercially available and inexpensive chiral secondary amine, (S)-α,α-diphenylprolinol. nih.gov In this reaction, the tert-butyldimethylsilyl (TBS) group on a propargylic alcohol substrate acts not only as a protecting group but also as a sterically directing group, which is crucial for achieving excellent enantioselectivity. nih.gov Similarly, chiral bifunctional sulfide (B99878) catalysts derived from BINOL have been developed for enantioselective bromoaminocyclization reactions, demonstrating the power of chiral catalysts in controlling the stereochemistry of reactions involving bromide. researchgate.net

Control of Stereochemistry in C-C Bond Forming Reactions

Controlling stereochemistry during the formation of carbon-carbon bonds is fundamental to the synthesis of complex molecules. The steric and electronic properties of reagents like this compound can influence the diastereoselectivity of a reaction. The bulky tert-butyldimethylsilyl group can act as a stereodirecting element, favoring the formation of one diastereomer over another.

In the context of aldol (B89426) or Reformatsky-type reactions, where an enolate derived from an acetate ester adds to a carbonyl compound, the substituents on the enolate play a critical role in determining the stereochemical outcome. While specific studies on this compound are not prevalent, the principles of stereocontrol are well-understood. The geometry of the enolate (Z vs. E) and the nature of the metal cation and ligands dictate the facial selectivity of the addition to the electrophile, leading to either syn or anti diastereomers.

The tert-butyldimethylsilyl group, known for its significant steric bulk, can be used to direct reactions. For example, the TBS group on a propargylic alcohol was shown to be a key directing group for achieving excellent enantioselectivity in the synthesis of α-allenols. nih.gov This principle can be extended to other C-C bond-forming reactions where the silyl group's steric hindrance can shield one face of a reactive intermediate, thereby directing the approach of another reactant.

Asymmetric Alkylation and Annulation Reactions

Asymmetric alkylation is a powerful tool for creating chiral centers. As discussed previously, phase-transfer catalysis provides an effective method for the enantioselective alkylation of tert-butyl malonate derivatives, yielding chiral products in high enantiomeric excess. nih.govresearchgate.net This approach has been successfully applied to the synthesis of versatile chiral building blocks containing a quaternary carbon center. nih.gov

Annulation reactions, which form a new ring onto a pre-existing molecule, can also be performed asymmetrically. Catalytic asymmetric [3+2] annulation reactions are particularly useful for constructing five-membered rings. For instance, the scandium-catalyzed [3+2] annulation of alkylidene oxindoles with allenylsilanes leads to the enantioselective formation of cyclopentene-spirooxindoles. escholarship.org In this process, a chiral PyBox ligand complexed to the scandium metal center controls the stereochemistry of the cyclization. escholarship.org

Similarly, cobalt-catalyzed enantioselective C-H bond annulation has been used to construct complex P-stereogenic compounds. researchgate.net This method involves the reaction of a phosphanamide with a bromoalkyne, where a chiral ligand directs the regioselective and enantioselective formation of the new ring system. researchgate.net Copper-catalyzed regioselective [3+2] annulation of acyl oximes with isatins has also been developed to afford spirooxindoles with excellent diastereoselectivity. researchgate.net While these examples may not directly use this compound as a reactant, they highlight the advanced catalytic strategies available for performing asymmetric alkylations and annulations on substrates containing ester and halide functionalities, providing a framework for its potential application.

Data Tables

Table 1: Enantioselective Phase-Transfer Catalytic (PTC) Alkylation Data synthesized from research on chiral malonate synthesis. nih.govresearchgate.net

| Substrate Type | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| α-Methylmalonate | Benzyl (B1604629) Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | 99 | 98 |

| α-Methylmalonate | Allyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | 95 | 96 |

| α-Methylmalonate | 3-Methoxybenzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | 98 | 95 |

Table 2: Synthesis of Nucleoside Analogs Representative data based on general synthetic procedures. nih.govthieme-connect.de

| Starting Material | Key Reagent/Protecting Group | Product Type | Therapeutic Area |

| Uridine/Thymidine | 2',5'-di-O-tert-butyldimethylsilyl | 3'-C-Sulfanylmethyl Nucleoside | Anticancer |

| 2'-Deoxyuridine | 3',5'-Bis-O-tert-butyldimethylsilyl | 5'-Functionalized Nucleoside | Antiviral/Anticancer |

| Ribonucleosides | di-tert-butylsiloxane (DTBS) | 2'-Modified Nucleosides | General Synthesis |

Emerging Research Areas and Future Perspectives

Development of Sustainable and Eco-Friendly Synthetic Procedures

Traditional synthesis routes for tert-butyl bromoacetate (B1195939) often involve reagents like sulfinyl chloride and generate significant chemical waste, presenting environmental and cost challenges. chemicalbook.com Current research is focused on creating "green" synthetic pathways that are more efficient and environmentally benign.

A promising approach involves the use of solid superacid catalysts for the esterification reaction between bromoacetic acid and isobutylene. google.com This method offers several advantages:

High Yield: Reaction yields can exceed 95%. google.com

Catalyst Reusability: The solid catalyst can be recovered through simple filtration and reused, reducing waste and cost. google.com

Milder Conditions: The reaction proceeds at room temperature and atmospheric pressure. google.com

Reduced Waste: The process generates minimal byproducts, significantly lowering environmental pollution. google.com

Another sustainable method employs a strong acid ion exchange resin as a catalyst for the reaction of bromoacetic acid with tert-butyl acetate (B1210297). google.com This process also features a recyclable catalyst and can achieve high conversion rates, with the purity of the final product reaching over 99% after purification. google.com These green methodologies represent a significant step towards the sustainable industrial production of tert-butyl bromoacetate.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through a reactor, offers enhanced control over reaction parameters, improved safety, and potential for easy scaling. The integration of tert-butyldimethylsilyl bromoacetate and its derivatives into flow systems is a logical step for process intensification. beilstein-journals.org For instance, aldol-type reactions, a key application of the reagent's corresponding silyl (B83357) enol ether, have been successfully performed in continuous flow, achieving high yields with residence times of mere seconds. beilstein-journals.org

The use of immobilized reagents and scavengers within flow reactors can streamline multi-step sequences by enabling in-line quenching, work-up, and purification. beilstein-journals.org This is particularly relevant for automated synthesis platforms, such as those used in peptide synthesis, where efficient and clean coupling reactions are paramount. google.com The in-situ formation of silyl esters to activate amino acids, followed by peptide bond formation, is a process well-suited for automation in a flow setup, minimizing waste and handling of sensitive intermediates. acs.org

Design of Next-Generation Reagents Based on the this compound Framework

The fundamental structure of this compound serves as a template for the design of more advanced reagents with enhanced stability and reactivity. A key area of development is the creation of silylating agents that offer superior performance. The tert-butyldimethylsilyl (TBDMS) group itself is a prime example, forming silyl ether derivatives that are approximately 10,000 times more stable against hydrolysis than their trimethylsilyl (B98337) (TMS) counterparts. registech.com This enhanced stability is crucial for multi-step syntheses and purification processes. cfsilicones.com

Further innovation has led to "super silyl" esters, which have been synthesized and used in highly diastereoselective aldol (B89426) reactions. nih.gov Researchers have also developed novel hydrosilane reagents, such as HSi(OCH(CF₃)₂)₃, which facilitate the efficient in-situ formation of reactive silyl esters from carboxylic acids under mild conditions, proving highly effective in peptide synthesis without causing racemization. acs.org These next-generation reagents expand the synthetic chemist's toolkit, allowing for greater precision and efficiency.

Exploration of New Catalytic Transformations (e.g., Organocatalysis, Biocatalysis)

The reactivity of silyl esters derived from this compound is being harnessed in novel catalytic systems, moving beyond traditional metal-based catalysis.

Biocatalysis: Enzymes from marine sponges, known as silicateins, have emerged as promising biocatalysts for organosilicon chemistry. nih.govnih.gov These enzymes can catalyze the formation and hydrolysis of silyl ethers. nih.gov Research has demonstrated their ability to selectively silylate aromatic hydroxy groups over aliphatic ones, a selectivity opposite to that of non-enzymatic methods. nih.gov The potential applications are significant, including the selective introduction or removal of silyl protecting groups and the enzymatic recycling of expensive silyl groups through transetherification. nih.gov

Organocatalysis: In the realm of organocatalysis, silyl ester formation has proven to be a critical enabling step. In a boron-catalyzed asymmetric aldol reaction, the pre-conversion of a carboxylic acid to its siloxy ester was found to be essential. chemrxiv.org This in-situ derivatization facilitates the reaction by acidifying the α-proton of the substrate and preventing the carboxylate from deactivating the Lewis acid catalyst. chemrxiv.org Similarly, aminosilanes have been used as catalysts to accelerate the silylation of carboxylic acids and subsequent amide bond formation, minimizing waste by allowing for a 1:1:1 stoichiometry of reactants. acs.org

Predictive Modeling of Reactivity and Selectivity in silico

Computational chemistry and in silico modeling are becoming indispensable tools for understanding and predicting the behavior of reagents like this compound. Molecular dynamics (MD) simulations and other computational studies provide deep mechanistic insights that are difficult to obtain through experimentation alone.

For example, computational studies were instrumental in rationalizing the mechanism and stereoselectivity of the boron-catalyzed asymmetric aldol reaction involving silyl esters. chemrxiv.org These models proposed Si/B enediolates as the key active species, explaining the observed stereochemical outcome. chemrxiv.org In biocatalysis, MD modeling has been used to visualize how a silyl ether substrate fits into the active site of the silicatein enzyme, orienting the silicon center towards the key catalytic residues. nih.gov This predictive capability allows for the rational design of improved enzyme variants and substrates. Such in silico approaches accelerate research by predicting reaction outcomes, optimizing reaction conditions, and guiding the design of new experiments and next-generation reagents.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyldimethylsilyl bromoacetate derivatives?

- Methodological Answer : Synthesis typically involves reacting bromoacetic acid derivatives with tert-butyldimethylsilyl (TBDMS) protecting agents. For example, tert-butyl bromoacetate can be prepared by reacting bromoacetyl bromide with tert-butanol under anhydrous conditions in chloroform at 0°C, followed by dropwise addition of the silylating agent . Reaction optimization may require adjusting solvent polarity (e.g., DMF or toluene), temperature (0°C to 80°C), and stoichiometric ratios of reagents to maximize yields (reported 24–95% in similar silylation reactions) . Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can I ensure purity and characterize this compound intermediates?

- Methodological Answer : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to monitor reaction progress. For quantification, high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is effective . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation; look for characteristic TBDMS signals (e.g., δ 0.1–0.3 ppm for Si–CH₃) . Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weights .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE including nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards . Work in a fume hood to avoid inhalation exposure, as bromoacetate derivatives are lung irritants and may cause pulmonary edema . Decontaminate spills with sodium bicarbonate to neutralize acidic byproducts, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How do reaction solvents and catalysts influence the selectivity of silylation with this compound?

- Methodological Answer : Polar aprotic solvents like DMF enhance nucleophilicity in silylation reactions, favoring O-silylation over N-silylation in heteroatom-rich substrates . Catalysts such as imidazole or Cs₂CO₃ improve yields by activating the silylating agent . For example, in the synthesis of TBDMS-protected vitamin D3 analogs, using anhydrous CHCl₃ and slow reagent addition minimized side reactions like desilylation . Kinetic studies via in situ IR spectroscopy can help track silylation progress .

Q. What mechanistic insights explain the instability of this compound under acidic or basic conditions?

- Methodological Answer : The TBDMS group is susceptible to cleavage by fluoride ions (e.g., via TBAF) or aqueous acids due to the lability of the Si–O bond. Bromoacetate esters may undergo hydrolysis to bromoacetic acid, which is highly reactive and toxic . Stability studies using pH-adjusted buffers (e.g., phosphate or bicarbonate) and LC-MS monitoring reveal degradation pathways. For instance, in ethanol/water mixtures, α-hydroxyethyl radicals can reduce bromoacetates via proton-coupled electron transfer (PCET), forming acetic acid derivatives .

Q. How can I resolve contradictions in reported yields for TBDMS-bromoacetate coupling reactions?

- Methodological Answer : Yield variability often stems from moisture sensitivity or competing reactions. For example, in alkylation of α-silyl alcohols with ethyl bromoacetate, yields dropped from 71% to <30% when reactions were conducted above −40°C due to undesired elimination . Replicate literature procedures under strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) and validate reagent purity via Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.